molecular formula C20H19N3O2S2 B2400034 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941947-88-2

4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2400034
CAS No.: 941947-88-2
M. Wt: 397.51
InChI Key: WMEHWRDSNANKES-UHFFFAOYSA-N
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Description

4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is a chemical compound with the molecular formula C20H19N3O2S2 and a molecular weight of 397.51 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, followed by coupling with benzamide.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzyl and thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Compared to similar compounds, 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring and benzamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13-2-4-14(5-3-13)11-26-20-23-17(12-27-20)10-18(24)22-16-8-6-15(7-9-16)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEHWRDSNANKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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